KIN1148 Enhances Survival and Reduces Viral Load vs. Vaccine Alone in Lethal Influenza Challenge
In a prime-boost immunization model using a suboptimal dose of H1N1 split vaccine, the addition of KIN1148 as an adjuvant resulted in 100% survival following a lethal challenge, compared to a median survival of only 8 days for mice receiving vaccine alone [1]. Furthermore, KIN1148-adjuvanted vaccination reduced the pulmonary viral burden 3 days post-challenge by 20-fold compared to animals immunized with vaccine controls [1].
| Evidence Dimension | In vivo protective efficacy |
|---|---|
| Target Compound Data | 100% survival after 14 days; 20-fold reduction in lung viral titers at day 3 post-challenge |
| Comparator Or Baseline | Suboptimal H1N1 split vaccine alone: Median survival of 8 days; baseline viral titers |
| Quantified Difference | Survival: 100% vs. median of 8 days. Viral load: 20-fold reduction. |
| Conditions | Prime-boost immunization of C57BL/6N mice with suboptimal dose of monovalent pandemic H1N1 A/California/07/2009 vaccine; lethal challenge with mouse-adapted H1N1 A/California/04/2009 (10x LD50). |
Why This Matters
This demonstrates that KIN1148 provides a quantifiable and functionally meaningful enhancement of vaccine efficacy, converting a non-protective response into complete protection, which is a critical differentiator for adjuvant selection.
- [1] Probst P, Grigg JB, Wang M, et al. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response. Vaccine. 2017 Mar 6;35(15):1964–1971. doi: 10.1016/j.vaccine.2017.01.053. View Source
